molecular formula C18H17F3N2O3S B2572641 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 899994-39-9

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2572641
CAS No.: 899994-39-9
M. Wt: 398.4
InChI Key: OINMVYGYOXVJPX-UHFFFAOYSA-N
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Description

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a thiazinan ring and a trifluoromethyl-substituted phenyl group

Scientific Research Applications

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the formation of the thiazinan ring followed by the introduction of the trifluoromethyl-substituted phenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to its specific structural features, including the combination of a thiazinan ring and a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c19-18(20,21)14-5-7-15(8-6-14)22-17(24)13-3-9-16(10-4-13)23-11-1-2-12-27(23,25)26/h3-10H,1-2,11-12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINMVYGYOXVJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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